molecular formula C6H6N2O B13972295 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one

4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one

Cat. No.: B13972295
M. Wt: 122.12 g/mol
InChI Key: ASHUPEMVUMUEFV-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrazole moieties, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or a Lewis acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways .

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4,6-dihydropyrrolo[1,2-b]pyrazol-5-one

InChI

InChI=1S/C6H6N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2H,3-4H2

InChI Key

ASHUPEMVUMUEFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CN2C1=CC=N2

Origin of Product

United States

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